Five‑Fold Higher Vapor Pressure Enhances Suitability for Vapor‑Phase Deposition
Dimethyl(isopropyl)silane exhibits a vapor pressure of 163 mmHg at 25 °C, which is approximately 5.2 times greater than that of triethylsilane (31.6 mmHg at 25 °C) and substantially higher than that of the bulkier triisopropylsilane . This pronounced volatility facilitates more efficient vapor delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where precise precursor flux control is essential for uniform film growth.
| Evidence Dimension | Vapor pressure at 25 °C |
|---|---|
| Target Compound Data | 163 mmHg |
| Comparator Or Baseline | Triethylsilane: 31.6 mmHg; Triisopropylsilane: <10 mmHg (estimated) |
| Quantified Difference | 5.2× higher vs. triethylsilane |
| Conditions | Measured at 25 °C, atmospheric pressure |
Why This Matters
Higher vapor pressure enables more reliable precursor delivery in vapor‑phase semiconductor fabrication, reducing the need for elevated source temperatures and minimizing thermal decomposition during transport.
